![molecular formula C24H24N2O4S B3439033 N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}-N-PHENYLBENZENESULFONAMIDE](/img/structure/B3439033.png)
N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}-N-PHENYLBENZENESULFONAMIDE
Overview
Description
N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}-N-PHENYLBENZENESULFONAMIDE is a complex organic compound that features a morpholine ring, a phenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}-N-PHENYLBENZENESULFONAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Morpholine-4-Carbonyl Intermediate: This step involves the reaction of morpholine with a suitable carbonyl compound under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Formation of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}-N-PHENYLBENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}-N-PHENYLBENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}-N-PHENYLBENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a crucial role in tumor cell metabolism and pH regulation . This inhibition leads to a disruption in the tumor microenvironment, ultimately resulting in reduced tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-Cyano-N-phenyl-p-toluenesulfonamide: Similar in structure but with a cyano group instead of the morpholine-4-carbonyl group.
N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2-(piperazin-1-yl) Acetamide Hydrochloride: Contains a thiazole ring and piperazine moiety, showing different biological activities.
Uniqueness
N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}-N-PHENYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX selectively makes it a promising candidate for anticancer research .
Properties
IUPAC Name |
N-[[4-(morpholine-4-carbonyl)phenyl]methyl]-N-phenylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c27-24(25-15-17-30-18-16-25)21-13-11-20(12-14-21)19-26(22-7-3-1-4-8-22)31(28,29)23-9-5-2-6-10-23/h1-14H,15-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFQETJDLXACFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.